1H-Imidazo(4,5-g)quinoxaline, 1,2-dimethyl-6-(2-thienyl)-
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Overview
Description
AGL 2043 is a potent, reversible, ATP-competitive inhibitor of type III receptor tyrosine kinases.
Scientific Research Applications
Mutagenicity Studies
- Mutagenicity Analysis : The compound's related analogs, such as 3-Methyl- and 3,4-dimethyl-3H-imidazo[4,5-f]quinoline and 3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline, were studied for mutagenicity. The presence of the imidazole ring and the 2-amino group appears crucial for mutagenicity, as seen in similar compounds (Grivas & Jägerstad, 1984).
Synthesis and Transformation
- Synthesis and Transformation : Research has been conducted on the synthesis of 2-(2-Thienyl)-1(3)H-imidazo[4,5-f]quinoline and its subsequent transformations, highlighting the chemical versatility of these compounds (Aleksandrov, El’chaninov, & Dedeneva, 2012).
Fluorescence Study
- Fluorescence Properties : Investigations into the fluorescence properties of derivatives based on imidazoquinoxaline structures, including their absorption and emission spectra, have been conducted, demonstrating their potential in optical applications (Patinote et al., 2017).
Antiproliferative Effects
- Anticancer Potential : Compounds structurally similar to 1H-imidazo[4,5-c]quinolin-4-amine, such as EAPB0203, have been synthesized and shown to have significant antiproliferative effects against various cancer cell lines, suggesting potential in cancer therapy (Kaneko et al., 2020).
Pharmaceutical Research
- Pharmaceutical Applications : Research into imidazo[1,2-a]quinoxaline derivatives has shown their potential as inhibitors of phosphodiesterase (PDE4), highlighting their significance in pharmaceutical research (Deleuze-Masquéfa et al., 2004).
Synthesis of Novel Derivatives
- Synthesis of Novel Derivatives : Efforts have been made in synthesizing novel imidazoquinoxaline derivatives, exploring the chemical scope and potential applications of these compounds (El-Shareif, Ammar, El-Gaby, Zahran, & Khames, 2003).
Antiviral Properties
- Antiviral Research : Studies have revealed that 1H-Imidazo-[4,5-c]quinolines, which are structurally related, can induce cytokine production, especially interferon (IFN), suggesting potential use in antiviral therapies (Gerster et al., 2005).
properties
CAS RN |
226717-28-8 |
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Product Name |
1H-Imidazo(4,5-g)quinoxaline, 1,2-dimethyl-6-(2-thienyl)- |
Molecular Formula |
C15H12N4S |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
1,2-dimethyl-6-thiophen-2-ylimidazo[4,5-g]quinoxaline |
InChI |
InChI=1S/C15H12N4S/c1-9-17-12-6-11-10(7-14(12)19(9)2)16-8-13(18-11)15-4-3-5-20-15/h3-8H,1-2H3 |
InChI Key |
ZGDACLBJJXLKJY-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1C)C=C3C(=C2)N=C(C=N3)C4=CC=CS4 |
Canonical SMILES |
CC1=NC2=C(N1C)C=C3C(=C2)N=C(C=N3)C4=CC=CS4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AGL-2043 tyrphostin AGL-2043 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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